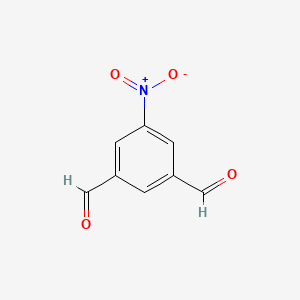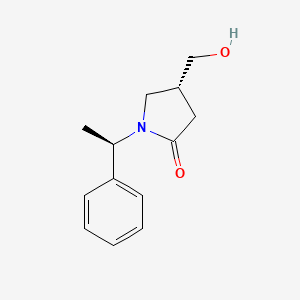![molecular formula C23H22N2O8 B1356680 Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate CAS No. 948995-62-8](/img/structure/B1356680.png)
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate
Descripción general
Descripción
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate: is a chemical compound with the molecular formula C23H22N2O8 and a molecular weight of 454.44 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethyl-4-(4-nitrobenzyloxy)benzaldehyde with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The succinimidyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding acid and succinimide.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Reduction: 4-[3,5-Dimethyl-4-(4-aminobenzyloxy)phenyl]-4-oxobutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyric acid and succinimide.
Aplicaciones Científicas De Investigación
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate is widely used in scientific research, including:
Proteomics: It is used for labeling and modifying proteins to study their structure and function.
Bioconjugation: The compound is used to link biomolecules, such as antibodies and peptides, to various surfaces or other biomolecules.
Drug Development: It is used in the synthesis of drug conjugates for targeted drug delivery.
Chemical Biology: The compound is used to study biological processes at the molecular level.
Mecanismo De Acción
The mechanism of action of Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate involves the formation of a stable amide bond with primary amines. This reaction is facilitated by the succinimidyl ester group, which is highly reactive towards nucleophiles. The molecular targets include proteins and peptides with accessible amine groups .
Comparación Con Compuestos Similares
Similar Compounds
- Succinimidyl 4-(4-nitrophenyl)-4-oxobutyrate
- Succinimidyl 4-(4-aminophenyl)-4-oxobutyrate
- Succinimidyl 4-(4-methoxyphenyl)-4-oxobutyrate
Uniqueness
Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate is unique due to the presence of the 3,5-dimethyl-4-(4-nitrobenzyloxy)phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective labeling and modification of biomolecules .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[3,5-dimethyl-4-[(4-nitrophenyl)methoxy]phenyl]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O8/c1-14-11-17(19(26)7-10-22(29)33-24-20(27)8-9-21(24)28)12-15(2)23(14)32-13-16-3-5-18(6-4-16)25(30)31/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTCHWUKZOOSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)CCC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590822 | |
| Record name | 1-[(4-{3,5-Dimethyl-4-[(4-nitrophenyl)methoxy]phenyl}-4-oxobutanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948995-62-8 | |
| Record name | 1-[(4-{3,5-Dimethyl-4-[(4-nitrophenyl)methoxy]phenyl}-4-oxobutanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)






